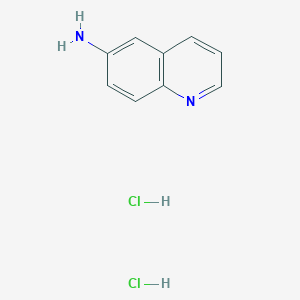

6-Aminoquinoline dihydrochloride

描述

Structure

3D Structure of Parent

属性

分子式 |

C9H10Cl2N2 |

|---|---|

分子量 |

217.09 g/mol |

IUPAC 名称 |

quinolin-6-amine;dihydrochloride |

InChI |

InChI=1S/C9H8N2.2ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;;/h1-6H,10H2;2*1H |

InChI 键 |

DYLXUOKGBWKRLK-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=CC(=C2)N)N=C1.Cl.Cl |

产品来源 |

United States |

Synthetic Methodologies for 6 Aminoquinoline Dihydrochloride and Its Analogs

Classical and Contemporary Synthetic Routes to the 6-Aminoquinoline (B144246) Core Structure

The synthesis of the 6-aminoquinoline core is a foundational process in organic chemistry, enabling access to a class of compounds with significant applications. The formation of this scaffold relies on established methods for constructing the quinoline (B57606) ring system, followed by the introduction of the amino group at the 6-position.

Strategic Approaches for Quinoline Skeleton Construction

The construction of the quinoline skeleton, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, has been achieved through several classical named reactions, many of which were developed in the late 19th century. organic-chemistry.org These methods remain cornerstones of heterocyclic chemistry for their reliability and versatility.

Skraup Synthesis: This is a archetypal reaction where an aniline (B41778) is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. nih.gov The reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein. nih.gov The aniline then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and subsequent oxidation to yield the quinoline ring. nih.govbeilstein-archives.org To control the often violent nature of the reaction, moderators such as ferrous sulfate (B86663) are typically added. nih.govbeilstein-archives.org

Doebner-von Miller Reaction: This reaction is a modification of the Skraup synthesis and involves reacting an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids. nih.govbiotium.com This method allows for the synthesis of a wider variety of substituted quinolines compared to the Skraup synthesis. wikipedia.org The mechanism is thought to involve a conjugate addition of the aniline to the unsaturated carbonyl, followed by cyclization and oxidation.

Combes Quinoline Synthesis: This method produces 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone. mdpi.comnih.gov The reaction proceeds via the formation of an intermediate Schiff base, which then undergoes an acid-catalyzed ring closure. nih.gov Polyphosphoric acid is often used as the catalyst and dehydrating agent. nih.gov

Friedländer Synthesis: The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an active methylene (B1212753) group (a CH₂ group adjacent to a carbonyl group). nih.govsmolecule.com The reaction can be catalyzed by either acids or bases and proceeds through an initial aldol (B89426) condensation followed by a cyclodehydration to form the quinoline derivative. organic-chemistry.orgsmolecule.com This method is particularly useful for preparing 2-substituted quinolines. nih.gov

| Synthesis Method | Key Precursors | Typical Catalysts/Reagents | Primary Product Type |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol | H₂SO₄, Oxidizing agent (e.g., Nitrobenzene) | Unsubstituted/Substituted Quinolines |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | Brønsted or Lewis Acids (e.g., HCl, SnCl₄) | Substituted Quinolines |

| Combes Synthesis | Aniline, β-Diketone | Acid (e.g., H₂SO₄, PPA) | 2,4-Disubstituted Quinolines |

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Compound with active methylene group | Acid or Base (e.g., NaOH, H₂SO₄) | Substituted Quinolines |

Chemical Precursors and Reaction Pathways for Aminoquinoline Scaffolds

The most common and direct pathway to synthesize 6-aminoquinoline involves a two-step process: the synthesis of 6-nitroquinoline (B147349) followed by its reduction.

The synthesis of 6-nitroquinoline can be achieved through a Skraup–Doebner–Von Miller type reaction using a substituted aniline precursor. nih.gov For instance, reacting p-nitroaniline with glycerol in the presence of an oxidizing agent can yield 6-nitroquinoline. Alternatively, direct nitration of quinoline can be performed, but this often results in a mixture of isomers, primarily the 5-nitro and 8-nitro derivatives, under vigorous conditions (fuming nitric and sulfuric acids). beilstein-archives.org

Once 6-nitroquinoline is obtained, the nitro group is reduced to the corresponding amine. This reduction is a standard transformation in organic synthesis and can be accomplished effectively using various reducing agents. A common and efficient method involves the use of tin(II) chloride (SnCl₂) in an acidic medium, such as concentrated hydrochloric acid. nih.gov This method is often preferred as it proceeds with high yield and selectivity. nih.gov Other reducing systems, such as catalytic hydrogenation, can also be employed. nih.gov An enzymatic conversion of 6-nitroquinoline to 6-aminoquinoline has also been demonstrated using the xanthine/xanthine oxidase system, which proceeds selectively under hypoxic conditions. researchgate.net

The final step to obtain the title compound, 6-aminoquinoline dihydrochloride (B599025), involves treating the synthesized 6-aminoquinoline base with hydrochloric acid. The basic nitrogen of the amino group and the nitrogen atom in the quinoline ring are both protonated, forming the stable dihydrochloride salt.

Advanced Derivatization Strategies for Functionalization of 6-Aminoquinoline

The primary amino group of 6-aminoquinoline serves as a versatile handle for further chemical modification, allowing for its incorporation into a variety of more complex molecular architectures for diverse applications.

Synthesis of Fluorescent Derivatives for Analytical Applications

6-Aminoquinoline (6-AQ) is an intrinsically fluorescent molecule that can be used as a derivatizing agent to label other non-fluorescent molecules for analytical purposes. organic-chemistry.org It is particularly useful in the analysis of biomolecules like carbohydrates and amino acids.

The derivatization typically involves forming a stable covalent bond between the amino group of 6-AQ and a reactive functional group on the target molecule. For example, in glycan analysis, carbohydrates are labeled via reductive amination. biotium.com This process involves a reaction between the aldehyde group of the reducing end of the sugar and the primary amine of 6-AQ to form a Schiff base, which is then reduced to a stable secondary amine linkage. nih.govbiotium.com The resulting 6-AQ-tagged glycan can be sensitively detected using high-performance liquid chromatography (HPLC) with fluorescence detection, with optimal excitation and emission wavelengths for the 6-AQ conjugate identified at 355 nm and 440 nm, respectively. organic-chemistry.org

Another strategy involves creating a more reactive version of 6-AQ itself. For instance, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a well-known reagent synthesized from 6-aminoquinoline. nih.gov AQC reacts rapidly with primary and secondary amines, such as those in amino acids, to form highly stable, fluorescent urea (B33335) derivatives that can be analyzed by reversed-phase HPLC. nih.gov

Formation of Asymmetric Urea Derivatives from Amines

The primary amine of 6-aminoquinoline can readily react with isocyanates to form asymmetric urea derivatives. nih.gov This reaction involves the nucleophilic attack of the amino group on the electrophilic carbon of the isocyanate group, resulting in a stable urea linkage. wikipedia.org

R-N=C=O + H₂N-Quinoline → R-NH-C(=O)-NH-Quinoline

This synthetic route provides a straightforward method for attaching various substituents (R-groups) to the 6-aminoquinoline scaffold. The properties of the resulting urea can be tuned by the choice of the isocyanate reactant. The synthesis of unsymmetrical ureas is a significant area of research due to their prevalence in biologically active compounds. mdpi.com While the reaction of an amine with an isocyanate is a classic approach, other modern methods, such as the palladium-catalyzed coupling of aryl halides with ureas or the carbonylation of amines, have also been developed to access these structures. organic-chemistry.orgabcam.com

Strategic Incorporation into Biotinyl Conjugates

Biotin (B1667282), or Vitamin H, is widely used as a molecular tag in biotechnology due to its extremely high affinity for the protein avidin (B1170675) and streptavidin. Conjugating biotin to 6-aminoquinoline creates a dual-functional molecule that combines the fluorescent properties of the quinoline moiety with the specific binding capabilities of biotin.

The synthesis of biotinyl-6-aminoquinoline (B1208879) is typically achieved by forming an amide bond between the carboxylic acid group of biotin and the amino group of 6-aminoquinoline. nih.gov To facilitate this reaction, the carboxyl group of biotin is usually activated first. A common method involves using an N-hydroxysuccinimide (NHS) ester of biotin (Biotin-NHS). biosynth.com The NHS ester is a good leaving group, and it reacts efficiently with the primary amine of 6-aminoquinoline under mild conditions to form a stable amide linkage, yielding biotinyl-6-aminoquinoline. smolecule.combiosynth.com These conjugates are valuable tools in biochemical assays, cancer research, and diagnostics. smolecule.com

| Derivatization Strategy | Reactant for 6-Aminoquinoline | Linkage Formed | Application |

|---|---|---|---|

| Fluorescent Labeling | Carbohydrate (via reductive amination) | Secondary Amine | Glycan Analysis |

| Fluorescent Labeling | Amino Acid (using AQC intermediate) | Urea | Amino Acid Analysis |

| Urea Formation | Isocyanate (R-NCO) | Urea | Synthesis of Bioactive Molecules |

| Biotinylation | Activated Biotin (e.g., Biotin-NHS) | Amide | Biochemical Probes & Assays |

Specialized Synthetic Approaches for Substituted Aminoquinolines

The functionalization of the quinoline core, particularly with amino groups, often requires specialized methods to achieve desired regioselectivity and yields. The following sections highlight key contemporary strategies employed for the synthesis of complex aminoquinoline derivatives.

Transition-Metal-Catalyzed Aminations for Quinolinequinone Derivatives (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, proving particularly effective in the synthesis of arylamino-substituted quinolinequinones. scienceopen.comresearchgate.net This palladium-catalyzed cross-coupling reaction allows for the direct amination of halo-substituted quinolinequinones with a variety of amines under relatively mild conditions, offering a significant advantage over classical nucleophilic substitution methods which often require harsh conditions. ias.ac.in

The reaction typically involves the oxidative addition of an aryl halide (or triflate) to a palladium(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine product and regenerates the palladium(0) catalyst, completing the catalytic cycle. scienceopen.com The choice of phosphine (B1218219) ligand is critical for the success of the Buchwald-Hartwig amination, with sterically hindered and electron-rich ligands such as BrettPhos, XPhos, and DavePhos often providing excellent results. scienceopen.comorganic-chemistry.org

Researchers have successfully applied this methodology to the synthesis of novel 6-arylamino-5,8-quinolinequinone derivatives from 6,7-dihalo-5,8-quinolinequinones. scienceopen.comresearchgate.net The reaction conditions are typically optimized by screening various palladium precursors, ligands, bases, and solvents to maximize the yield of the desired product. researchgate.netias.ac.in For instance, the amination of 6,7-dichloro-5,8-quinolinequinone with various anilines has been achieved in high yields using a catalytic system composed of Pd(OAc)₂ and a suitable phosphine ligand. scienceopen.comresearchgate.net

Table 1: Buchwald-Hartwig Amination of 6,7-Dihalo-5,8-Quinolinequinones with Anilines scienceopen.comresearchgate.net

| Starting Material | Aniline Derivative | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 6,7-Dichloro-5,8-quinolinequinone | Aniline | Pd(OAc)₂/BrettPhos | K₂CO₃ | EtOH/H₂O | 6-Anilino-7-chloro-5,8-quinolinequinone | >80 |

| 6,7-Dibromo-5,8-quinolinequinone | 4-Methoxyaniline | Pd(OAc)₂/XPhos | NaOtBu | Toluene | 6-(4-Methoxyanilino)-7-bromo-5,8-quinolinequinone | High |

| 5-Bromo-8-benzyloxyquinoline | Diphenylamine | Pd(OAc)₂/Johnphos | NaOtBu | Toluene | 5-(Diphenylamino)-8-benzyloxyquinoline | 95 |

This table is for illustrative purposes and specific yields can vary based on precise reaction conditions.

Multi-Component Condensation Reactions for Polycyclic Aminoquinoline Systems

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product, incorporating most or all of the atoms from the reactants. rsc.orgnih.gov This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. rsc.orgnih.gov Several MCRs have been successfully employed for the synthesis of polycyclic quinoline and aminoquinoline systems.

One notable example is the one-pot, two-stage synthesis of 4-aminoquinolines from o-bromoanilines, terminal alkynes, and isocyanides. nih.gov This reaction proceeds through an initial imidoylative Sonogashira coupling, followed by an acid-mediated cyclization to afford the 4-aminoquinoline (B48711) scaffold. nih.gov This method is highly versatile, tolerating a wide range of substituents on all three components and allowing for the direct synthesis of medicinally relevant compounds. nih.gov

The Ugi four-component reaction (Ugi-4CR) has also been adapted for the synthesis of complex polycyclic quinazolinones, which are structurally related to quinolines. nih.govresearchgate.net In one approach, an Ugi-4CR involving an o-bromobenzoic acid, an o-cyanobenzaldehyde, an isocyanide, and ammonia (B1221849) is followed by a palladium-catalyzed intramolecular N-arylation to construct the polycyclic framework. nih.gov These MCR-based strategies provide a powerful platform for the rapid assembly of diverse and complex heterocyclic structures from simple and readily available starting materials. rsc.orgresearchgate.net

Table 2: Examples of Multi-Component Reactions for Aminoquinoline Synthesis nih.govnih.gov

| Reaction Type | Starting Materials | Key Steps | Product Type |

| Imidoylative Sonogashira/Cyclization | o-Bromoaniline, Alkyne, Isocyanide | Pd-catalyzed coupling, Acid-mediated cyclization | Substituted 4-Aminoquinolines |

| Ugi-4CR/Annulation | o-Bromobenzoic acid, o-Cyanobenzaldehyde, Isocyanide, Ammonia | Ugi reaction, Pd-catalyzed intramolecular N-arylation | Polycyclic Quinazolinones |

This table provides a general overview of the MCR strategies.

Synthesis of Rigid Rod-Like Foldamers from 6-Aminoquinoline-2-carboxylic Acid Building Blocks

6-Aminoquinoline-2-carboxylic acid serves as a crucial building block for the construction of rigid rod-like foldamers. uni-muenchen.deuni-muenchen.de Foldamers are synthetic oligomers that adopt well-defined secondary structures, mimicking the folding patterns of biopolymers like proteins. The "para-like" substitution pattern of the 6-aminoquinoline-2-carboxylate monomer results in an almost linear geometry, with a large dihedral angle of approximately 180° between the N- and C-termini of the monomer unit. uni-muenchen.de This inherent linearity makes it an ideal candidate for constructing rigid, rod-like architectures. uni-muenchen.deuni-muenchen.de

The synthesis of these foldamers is typically achieved through solid-phase peptide synthesis (SPPS) techniques, allowing for the sequential coupling of the 6-aminoquinoline-2-carboxylic acid monomers to build up the desired oligomeric chain. uni-muenchen.de While the goal is to create linear structures, intramolecular hydrogen bonding between the quinoline nitrogen and the adjacent amide proton can introduce a slight curvature to the oligomer backbone. uni-muenchen.de Molecular modeling suggests that a homomeric oligomer of these units would form a helical structure with sixteen monomers per turn. uni-muenchen.de

A significant challenge in the synthesis and purification of these rigid, aromatic-rich oligomers is their propensity for non-specific aggregation. uni-muenchen.deuni-muenchen.de To address this, strategies such as the introduction of polar side chains have been explored to enhance solubility and facilitate purification by techniques like reverse-phase high-performance liquid chromatography (HPLC). uni-muenchen.de The ability to synthesize these well-defined, rigid molecular rods opens up possibilities for their application in materials science, such as their incorporation into lipid bilayer membranes to control membrane geometry and rigidity. uni-muenchen.deuni-muenchen.de

Table 3: Properties of Aminoquinoline-2-carboxylate Monomers in Foldamer Synthesis uni-muenchen.de

| Monomer | Position of Amino Group | Approximate Folding Angle | Resulting Oligomer Structure |

| 6-Aminoquinoline-2-carboxylate (Qp) | 6 | ~180° | Rigid, nearly linear rod |

| 7-Aminoquinoline-2-carboxylate | 7 | Intermediate | Curved oligomer |

| 8-Aminoquinoline-2-carboxylate (Qo) | 8 | <60° | Highly curved, tight helix |

Reactivity and Mechanistic Investigations of 6 Aminoquinoline Dihydrochloride

Elucidation of Reaction Mechanisms Involving the Aminoquinoline Moiety

The reactivity of the 6-aminoquinoline (B144246) scaffold is complex, governed by the interplay of the activating amino group and the deactivating effect of the nitrogen atom in the quinoline (B57606) ring system. The elucidation of reaction mechanisms is crucial for predicting reaction outcomes and designing synthetic pathways. Investigations into these mechanisms often involve a combination of kinetic studies, isotopic labeling, and computational modeling to map the intricate reaction pathways. researchgate.net

A key aspect of the aminoquinoline moiety's reactivity is its participation in both electrophilic and nucleophilic reactions. The position of the amino group at the 6-position significantly influences the electronic distribution within the molecule, thereby directing the course of various transformations. Mechanistic studies have shown that in reactions such as palladium-catalyzed aminocarbonylation, the reaction conditions, including catalyst and ligand choice, play a pivotal role in determining the product distribution. For instance, the use of different phosphine (B1218219) ligands can dramatically alter the selectivity between carboxamide and ketoamide formation.

Furthermore, the mechanism of nucleophilic substitution on the quinoline ring is a subject of detailed study. Reactions like the Chichibabin reaction, where quinoline reacts with sodamide to form an aminoquinoline, proceed through a distinct mechanistic pathway. arsdcollege.ac.in While this reaction typically yields 2-aminoquinolines, the presence and position of other substituents can influence the regioselectivity. The formation of a stable intermediate, often involving the delocalization of negative charge onto the nitrogen atom, is a critical step in these nucleophilic substitution mechanisms. quimicaorganica.orgyoutube.com

Electrophilic and Nucleophilic Behavior of 6-Aminoquinoline Derivatives

The 6-aminoquinoline structure possesses both electrophilic and nucleophilic centers, making it a versatile building block in organic synthesis. The nucleophilic character is primarily attributed to the lone pair of electrons on the exocyclic amino group and the nitrogen atom of the quinoline ring. vaia.comlibretexts.org The π-electron-rich aromatic system also contributes to its nucleophilicity. vaia.com Conversely, the carbon atoms attached to these electronegative nitrogen atoms, as well as other positions within the ring system that are electron-deficient due to resonance effects, act as electrophilic sites. youtube.comvaia.com

Nucleophilic Behavior:

The amino group at the 6-position enhances the electron density of the benzene (B151609) ring, making it susceptible to electrophilic attack. However, the pyridine (B92270) ring's nitrogen atom deactivates the heterocyclic portion of the molecule towards electrophiles. arsdcollege.ac.in Consequently, electrophilic substitution reactions, such as nitration and sulfonation, tend to occur on the benzene ring, primarily at positions 5 and 8. arsdcollege.ac.in

The amino group itself is a primary site for nucleophilic attack, readily reacting with various electrophiles. For example, 6-aminoquinoline can undergo acylation, alkylation, and arylation at the amino group. It also participates in coupling reactions, such as the Suzuki-Miyaura coupling, where the amino group can be a directing group or part of a more complex ligand system.

Electrophilic Behavior:

While the amino group imparts significant nucleophilicity, the quinoline ring itself contains electrophilic centers. The carbon atoms at positions 2 and 4 are particularly susceptible to nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. quimicaorganica.orgyoutube.com This is especially true for halo-substituted quinolines, where the halogen at the 2 or 4-position can be readily displaced by nucleophiles in an SNAr (nucleophilic aromatic substitution) reaction. quimicaorganica.orgnih.gov The presence of the amino group at the 6-position can modulate the reactivity of these electrophilic sites through its electronic effects.

Influence of Substituent Effects on Chemical Reactivity Profiles

The chemical reactivity of 6-aminoquinoline derivatives is profoundly influenced by the nature and position of other substituents on the quinoline ring. These substituents can exert both electronic and steric effects, thereby altering the molecule's reactivity profile.

Electronic Effects:

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have a significant impact on the rates and regioselectivity of reactions.

Electron-Donating Groups (EDGs): Substituents like alkyl and alkoxy groups enhance the electron density of the aromatic system, further activating it towards electrophilic substitution. They can also influence the basicity of the ring nitrogen and the nucleophilicity of the amino group.

Electron-Withdrawing Groups (EWGs): Groups such as nitro, cyano, and halogens decrease the electron density of the quinoline ring. nih.gov This deactivation makes electrophilic substitution more difficult but can facilitate nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex). For instance, a nitro group on the quinoline ring can significantly enhance the rate of nucleophilic displacement of a halogen. nih.gov

The Hammett equation is a valuable tool for quantifying the electronic effects of substituents on the reactivity of aromatic systems, and similar principles can be applied to understand the reactivity of substituted quinolines.

Steric Effects:

The size and position of substituents can sterically hinder the approach of reactants to a particular site. libretexts.org For example, a bulky substituent adjacent to the amino group might impede its reaction with an electrophile. Similarly, bulky groups near the 2 or 4-positions can slow down the rate of nucleophilic substitution at these sites. libretexts.org In some cases, steric hindrance can be exploited to achieve regioselective reactions.

The following table summarizes the expected influence of different substituent types on the reactivity of the 6-aminoquinoline core:

| Substituent Type | Position on Ring | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Benzene Ring | Activating | Deactivating |

| Electron-Withdrawing (e.g., -NO₂, -CN) | Benzene Ring | Deactivating | Activating |

| Halogen (e.g., -Cl, -Br) | Pyridine Ring | Deactivating | Activating (at C2/C4) |

| Bulky Alkyl Group | Near reaction site | Steric Hindrance | Steric Hindrance |

Kinetic and Thermodynamic Aspects of Reactions

Understanding the kinetic and thermodynamic parameters of reactions involving 6-aminoquinoline is essential for process optimization and for gaining deeper mechanistic insights.

Kinetics:

Kinetic studies measure reaction rates and how they are affected by factors such as reactant concentrations, temperature, and catalysts. The rate law derived from these studies provides information about the species involved in the rate-determining step of the reaction. For example, in palladium-catalyzed reactions, the kinetics can reveal whether the oxidative addition or reductive elimination step is rate-limiting. The reaction half-life (t₁/₂) is a key kinetic parameter, and it has been shown that substituents have a dramatic effect on this value in related aromatic systems. nih.gov

Thermodynamics:

Thermodynamic studies focus on the energy changes that occur during a reaction, determining whether a reaction is favorable (spontaneous) and the position of the equilibrium. Key thermodynamic parameters include:

Gibbs Free Energy (ΔG): A negative ΔG indicates a spontaneous reaction.

Enthalpy (ΔH): Represents the heat change of a reaction. Exothermic reactions (negative ΔH) are generally more favorable.

Entropy (ΔS): A measure of the disorder of a system. Reactions that lead to an increase in entropy (positive ΔS) are favored.

Computational chemistry plays a significant role in determining the thermodynamic properties of quinoline derivatives. Methods like Density Functional Theory (DFT) can be used to calculate the molar entropies, enthalpies, and Gibbs free energies of formation for these molecules in the ideal gas state. nist.gov These calculations, when validated by experimental data from techniques like calorimetry, provide a comprehensive understanding of the thermodynamic landscape of the reactions. nist.gov

The following table presents hypothetical kinetic and thermodynamic data for a substitution reaction on a 6-aminoquinoline derivative, illustrating the impact of a substituent.

| Derivative | Rate Constant (k) at 298 K (s⁻¹) | Activation Energy (Ea) (kJ/mol) | ΔH (kJ/mol) | ΔG (kJ/mol) |

| 6-Aminoquinoline | 1.0 x 10⁻⁴ | 85 | -40 | -55 |

| 5-Nitro-6-aminoquinoline | 5.0 x 10⁻³ | 75 | -45 | -65 |

This hypothetical data shows that the addition of a nitro group (an EWG) increases the rate constant and lowers the activation energy, consistent with the expected electronic effects facilitating nucleophilic substitution. The reaction also becomes more thermodynamically favorable, as indicated by the more negative ΔH and ΔG values.

Coordination Chemistry of 6 Aminoquinoline Dihydrochloride Ligands

Ligand Design and Metal Chelation Properties of 6-Aminoquinoline (B144246)

6-Aminoquinoline is recognized as a versatile chelating agent in ligand design. ontosight.ai It typically functions as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the quinoline (B57606) ring and the nitrogen of the exocyclic amino group to form a stable five-membered ring. nih.gov This chelating ability is fundamental to its use in forming complexes with various transition metals. acs.orgresearchgate.net

The design of more complex ligands based on the 6-aminoquinoline scaffold aims to enhance affinity for specific metal ions and introduce tailored functionalities. For instance, linking two 8-aminoquinoline (B160924) units, a close analogue, creates tetradentate ligands with a high affinity for metals like copper. researchgate.net The electronic properties and, consequently, the chelating strength of the 6-aminoquinoline ligand can be modified by introducing different functional groups to the quinoline core. This strategic modification allows for the fine-tuning of the ligand's coordination behavior and the properties of the resulting metal complexes. clockss.org

Synthesis and Characterization of Metal-Aminoquinoline Complexes

The synthesis and detailed characterization of metal-aminoquinoline complexes are crucial for understanding their chemical structures and potential applications.

Preparation of Transition Metal Coordination Compounds

The synthesis of transition metal complexes with 6-aminoquinoline is generally straightforward. A typical method involves reacting a metal salt, such as a metal chloride, with 6-aminoquinoline in a suitable solvent. jchemlett.comcu.edu.eg For example, a copper(II) complex, Cu(APA)Cl·2H2O, was synthesized by reacting 6-aminopenicillanic acid (APA), which contains a core structure that can be compared to aminoquinoline derivatives, with copper(II) chloride. cu.edu.eg Similarly, mixed ligand complexes of Co(II), Ni(II), and Cu(II) have been prepared using a Schiff base and 8-hydroxyquinoline (B1678124) (a related quinoline derivative) in a 1:1:1 molar ratio. jchemlett.com The specific coordination environment, including the geometry and coordination number of the metal center, is dictated by factors like the metal-to-ligand ratio, the solvent used, and the presence of counter-ions. acs.orgjchemlett.com

Characterization of Metal-Ligand Bonding Interactions

A suite of analytical techniques is employed to elucidate the nature of bonding in metal-aminoquinoline complexes.

Spectroscopic Methods: Infrared (IR) spectroscopy is vital for identifying the ligand's coordination mode. Shifts in the vibrational frequencies of the quinoline ring and the amino group upon complexation confirm the involvement of these groups in bonding to the metal center. jchemlett.comnih.gov UV-visible spectroscopy reveals electronic transitions within the complex, which are often charge-transfer bands. nih.gov

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive proof of structure, including precise metal-ligand bond lengths and angles. For example, in rhenium(I) tricarbonyl halide complexes with 8-aminoquinoline, X-ray analysis showed that the ligand binds symmetrically, with similar Re-N bond distances to both the quinoline and amino nitrogens. nih.gov

Below is a table summarizing selected bond lengths and angles for a representative rhenium complex with an aminoquinoline derivative, demonstrating the bidentate coordination.

| Complex | Metal-N (quinoline) Å | Metal-N (amino) Å | N-Metal-N Angle (°) |

| fac-(8-aminoquinoline)Re(CO)₃Cl | 2.179(4) | 2.197(5) | 76.63(16) |

| fac-(8-amino-2-methylquinoline)Re(CO)₃Br | 2.180(5) | 2.198(5) | 76.63(19) |

| Data sourced from a study on (8-amino)quinoline complexes of Re(CO)₃ halides. nih.gov |

Supramolecular Assembly in Metal-Aminoquinoline Systems

The self-assembly of individual metal-aminoquinoline units into larger, ordered structures is a key area of research, driven by the potential to create novel functional materials. nih.gov

Non-Covalent Interactions in Coordination Polymers (e.g., Hydrogen Bonding, π-π Stacking)

Non-covalent interactions are the driving forces behind the formation of supramolecular architectures. researchgate.net

Hydrogen Bonding: The amino group on the 6-aminoquinoline ligand is a hydrogen bond donor, while the quinoline nitrogen can act as an acceptor. These hydrogen bonds, along with those involving counter-ions or solvent molecules, link the coordination complexes into extended one-, two-, or three-dimensional networks. researchgate.net

The interplay between these weak interactions is crucial in dictating the final supramolecular assembly. researchgate.netnih.gov

Crystal Engineering Principles for Aminoquinoline-Based Frameworks

Crystal engineering involves the rational design of crystalline solids by controlling intermolecular interactions. nih.govresearchgate.net In the context of aminoquinoline-based systems, this means strategically using hydrogen bonding and π-π stacking to guide the assembly of metal complexes into desired architectures, such as coordination polymers or metal-organic frameworks (MOFs). researchgate.netresearchgate.net

By carefully selecting the metal ion, counter-ions, and any substituents on the quinoline ligand, researchers can influence the geometry and connectivity of the resulting framework. researchgate.net This control allows for the design of materials with specific topologies and properties, such as porosity for gas storage or catalytic activity. The study of how different components direct the structure is fundamental to advancing the design of these functional materials. nih.govnih.gov

Advanced Spectroscopic and Computational Characterization of 6 Aminoquinoline Dihydrochloride

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic methods are indispensable for the unambiguous identification and detailed structural analysis of molecular compounds. Each technique probes different aspects of the molecular structure and dynamics, from the connectivity of atoms to their vibrational and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 6-aminoquinoline (B144246) dihydrochloride (B599025), both ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

In the ¹H NMR spectrum, the protons on the heterocyclic and benzene (B151609) rings exhibit characteristic chemical shifts. The protonation of the quinolinic nitrogen and the exocyclic amino group in the dihydrochloride salt leads to a general downfield shift of all aromatic proton signals compared to the free base, due to the increased electron-withdrawing effect. The signals for the six aromatic protons typically appear in the region of δ 7.0-9.0 ppm. chemicalbook.comnih.gov

The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. The spectrum of 6-aminoquinoline displays nine distinct carbon signals. nih.gov Similar to the proton spectrum, the carbon signals of the dihydrochloride form are expected to be shifted downfield. The carbon atom bonded to the amino group (C-6) and the carbons adjacent to the heterocyclic nitrogen (C-2, C-8a) are particularly sensitive to the protonation state. researchgate.net Theoretical calculations on related quinoline (B57606) derivatives have shown good correlation between experimental and computed chemical shifts, aiding in precise signal assignment. tsijournals.com

Table 1: Representative NMR Data for 6-Aminoquinoline Moiety Note: Shifts are for the parent 6-aminoquinoline and will be influenced by solvent and protonation state in the dihydrochloride salt.

| Nucleus | Typical Chemical Shift (δ, ppm) | Key Correlations |

| ¹H | 7.0 - 9.0 | Aromatic protons on quinoline ring system. |

| ¹³C | 100 - 150 | Aromatic and heterocyclic carbons. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the characteristic vibrations of molecular bonds and functional groups. The IR spectrum of 6-aminoquinoline shows distinct absorption bands that can be assigned to specific vibrational modes. chemicalbook.comchemicalbook.com

Key vibrational frequencies for the 6-aminoquinoline core include N-H stretching vibrations from the amino group, typically observed in the 3200-3400 cm⁻¹ region. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The region between 1400-1650 cm⁻¹ is characterized by C=C and C=N stretching vibrations of the quinoline ring system. nih.gov In the dihydrochloride salt, the formation of the ammonium (B1175870) ion (R-NH₃⁺) introduces new, broad N-H stretching bands and alters the bending vibrations. Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic rings. acs.orgport.ac.uk

Table 2: Key Vibrational Frequencies for 6-Aminoquinoline

| Spectroscopy | Frequency Range (cm⁻¹) | Vibrational Mode Assignment |

| IR | 3200 - 3400 | N-H stretching (amino group) |

| IR | > 3000 | Aromatic C-H stretching |

| IR/Raman | 1400 - 1650 | Aromatic C=C and C=N stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Bands

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of 6-aminoquinoline is characterized by absorption bands corresponding to π-π* and n-π* transitions within the aromatic system. researchgate.net The absorption maxima (λmax) are sensitive to the solvent environment, a phenomenon known as solvatochromism. researchgate.net

Experimental and theoretical studies on 6-aminoquinoline have identified absorption maxima in the range of 327–340 nm, which are attributed to π-π* transitions. researchgate.net Data from the NIST WebBook shows absorption bands for 6-quinolinamine in the UV region. nist.gov Protonation of the nitrogen atoms in the dihydrochloride salt can lead to a hypsochromic (blue) or bathochromic (red) shift of these absorption bands, depending on the nature of the electronic transition affected. researchgate.net

Table 3: UV-Vis Absorption Data for 6-Aminoquinoline

| Solvent | λmax (nm) | Transition Type |

| Various | 327 - 340 | π-π* |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For 6-aminoquinoline, the molecular formula is C₉H₈N₂ with a molecular weight of approximately 144.17 g/mol . nih.gov

High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high accuracy. mdpi.com In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), 6-aminoquinoline exhibits a molecular ion peak (M⁺) at m/z 144. nih.gov The fragmentation pattern typically involves the loss of small neutral molecules or radicals from the quinoline ring system, providing further structural confirmation. The analysis of the dihydrochloride salt would typically be performed on the free base after appropriate sample preparation.

Table 4: Mass Spectrometry Data for 6-Aminoquinoline

| Technique | Parameter | Value |

| GC-MS | Molecular Ion (M⁺) | m/z 144 |

| - | Molecular Formula | C₉H₈N₂ |

| - | Molecular Weight | 144.17 g/mol |

Fluorescence Spectroscopy for Emission Properties and Quantum Yields

6-Aminoquinoline and its derivatives are known to be fluorescent, a property that is highly sensitive to their environment. Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. nih.gov

The fluorescence of 6-aminoquinoline derivatives is characterized by specific excitation and emission wavelengths. For instance, derivatives used in amino acid analysis show strong fluorescence with excitation around 250 nm and emission near 395 nm. nih.gov The quantum yield, which is a measure of the efficiency of the fluorescence process, can be significantly enhanced upon binding to other molecules or changes in the local environment. sigmaaldrich.comsigmaaldrich.com Strategic modifications to the quinoline structure can be used to tune these fluorescent properties for specific applications. acs.orgport.ac.uk

Table 5: Fluorescence Data for 6-Aminoquinoline Derivatives

| Parameter | Wavelength (nm) | Notes |

| Excitation | ~250 | For derivatized amino acids. nih.gov |

| Emission | ~395 | For derivatized amino acids. nih.gov |

Quantum Chemical Modeling and Theoretical Studies

Quantum chemical modeling, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become a powerful tool for complementing and interpreting experimental spectroscopic data. researchgate.net

Theoretical studies on 6-aminoquinoline have been performed to explore its geometric parameters, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electronic spectra. researchgate.net These computational approaches can accurately predict the absorption and emission spectra in various solvents by incorporating solvent effects through models like the Polarizable Continuum Model (PCM). researchgate.net Calculated absorption maxima for 6-aminoquinoline show good agreement with experimental results. researchgate.net Furthermore, such models can provide insights into the molecular electrostatic potential and thermodynamic properties, offering a deeper understanding of the molecule's reactivity and stability. researchgate.net These theoretical approaches are invaluable for assigning vibrational modes in IR and Raman spectra and for rationalizing the chemical shifts observed in NMR spectroscopy. tsijournals.com

Computational Studies on Conformational Behavior of Aminoquinoline-Based Foldamersnirmauni.ac.in

Computational modeling has emerged as an indispensable tool for elucidating the complex conformational landscapes of aminoquinoline-based foldamers. These synthetic oligomers, inspired by natural biopolymers, are designed to adopt specific, predictable three-dimensional structures. nih.govmdpi.com The foundational units, such as 6-aminoquinoline, provide a rigid and planar scaffold conducive to forming ordered architectures. Understanding the conformational behavior of these molecules at an atomic level is crucial for designing novel materials and therapeutic agents. Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offer profound insights into the structural stability, folding dynamics, and electronic properties of these systems. nirmauni.ac.innih.govmdpi.com

At the monomer level, computational studies on molecules like 6-aminoquinoline (6AQ) using DFT and Time-Dependent DFT (TD-DFT) have been performed to explore their fundamental properties. nih.gov These studies calculate geometrical parameters, molecular orbitals (HOMO and LUMO), electronic spectra, and reactivity parameters, which are essential for understanding how these monomers will behave when incorporated into a larger foldamer structure. nih.govnih.gov For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) helps predict the electronic charge transfer capabilities, which are vital for applications in molecular electronics. nih.govresearchgate.net

When these aminoquinoline units are linked together, typically through amide bonds to form oligo-quinolinecarboxamides, they can form stable helical structures. researchgate.net The folding of these chains is primarily driven by a network of intramolecular hydrogen bonds and aromatic π-π stacking interactions between the quinoline rings. researchgate.netuni-muenchen.de Computational studies are critical in predicting and analyzing these folded conformations. Molecular dynamics simulations can track the movements of atoms over time, revealing the stability of the folded state and the flexibility of the foldamer backbone in various environments, such as in different solvents. nirmauni.ac.innih.gov

Key parameters analyzed in these simulations include the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg). nirmauni.ac.in RMSD values measure the average deviation of the foldamer's backbone atoms from a reference structure over time, indicating the stability of its conformation. nirmauni.ac.inmdpi.com A low and stable RMSD suggests that the foldamer maintains its folded structure throughout the simulation. mdpi.com RMSF, on the other hand, quantifies the fluctuation of individual residues, highlighting the flexible regions of the oligomer chain. nirmauni.ac.in

The table below summarizes typical data derived from computational studies on quinoline-based oligomers, illustrating the insights gained from these methods.

| Computational Method | System Studied | Key Findings | Reference |

| DFT/TD-DFT | 6-Aminoquinoline (Monomer) | Calculated absorption maxima (327-340 nm) and emission maxima (389-407 nm). HOMO-LUMO gap analysis indicated potential for charge-transfer applications. | nih.gov |

| Molecular Dynamics | Oligo-quinolinecarboxamide | Confirmed stable helical conformations stabilized by intramolecular hydrogen bonds and π-π stacking. | researchgate.net |

| Molecular Dynamics | Quinoline Derivatives (as enzyme inhibitors) | Analysis of RMSD and RMSF showed stable binding within protein active sites. Key interactions like hydrogen bonds were identified. | nih.govnih.gov |

| 3D-QSAR & MD | Quinoline Derivatives (as telomerase inhibitors) | Developed statistically significant models to predict activity. MD simulations (up to 50 ns) confirmed the stability of the protein-ligand complex. | nirmauni.ac.in |

Advanced Analytical Methodologies Utilizing 6 Aminoquinoline Dihydrochloride

Chromatographic Techniques Employing 6-Aminoquinoline (B144246) Derivatives as Reagents

The stable and highly fluorescent derivatives produced by the reaction of AQC with amines are readily amenable to separation and quantification using various liquid chromatography techniques. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization for Amino Acid Analysis

A widely adopted method for amino acid analysis involves pre-column derivatization using AQC, commercially known as the AccQ-Tag™ method. waters.comandrewalliance.com In this single-step procedure, AQC reacts rapidly with amino acids at an optimal pH range of 8.2 to 10.0 to form stable, unsymmetrical urea (B33335) derivatives. nih.govandrewalliance.com These derivatives exhibit strong fluorescence, allowing for sensitive detection. andrewalliance.com

The derivatization process is robust and can tolerate the presence of common buffer salts and detergents without a significant impact on the yield of the derivatives. nih.gov The resulting AQC-amino acid adducts are exceptionally stable, with no notable degradation observed even after a week at room temperature, which facilitates batch processing and re-analysis if necessary. researchgate.netwaters.com The separation of these derivatized amino acids is typically achieved on a C18 reversed-phase column, with complete resolution of common hydrolysate amino acids accomplished in under 35 minutes. nih.gov This methodology provides excellent linearity over a broad concentration range and achieves detection limits in the femtomole range for many amino acids. nih.gov

The derivatization reaction with AQC proceeds as follows:

Step 1: The 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) reagent reacts with the primary or secondary amine group of an amino acid. nih.gov

Step 2: Excess AQC reagent hydrolyzes in the aqueous environment to form 6-aminoquinoline (AMQ), N-hydroxysuccinimide, and carbon dioxide. nih.gov

Step 3: The major byproduct, AMQ, can then react with any remaining excess AQC to create a stable bis-aminoquinoline urea. nih.gov

Interactive Table: Key Parameters for HPLC Analysis of AQC-Derivatized Amino Acids

| Parameter | Value/Description | References |

| Derivatization Reagent | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | waters.comandrewalliance.com |

| Optimal pH for Derivatization | 8.2 - 10.0 | nih.gov |

| Stationary Phase | C18 Reversed-Phase | nih.gov |

| Derivative Stability | Stable for up to one week at room temperature | researchgate.netwaters.com |

| Detection Limits | 40 fmol (Phenylalanine) to 800 fmol (Cystine) | nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) for Trace Analysis (e.g., Histamine (B1213489) Quantification)

The principles of AQC derivatization are also applied in Ultra-High Performance Liquid Chromatography (UHPLC) systems, offering enhanced speed, resolution, and sensitivity compared to traditional HPLC. nih.gov UHPLC methods are particularly valuable for the trace analysis of biogenic amines like histamine in various matrices, including fish and fishery products. da.gov.phnih.gov

For histamine analysis, pre-column derivatization is often employed to introduce a fluorescent tag, enabling sensitive detection. da.gov.ph While some methods use o-phthaldialdehyde (OPA) for this purpose, the fundamental advantages of UHPLC, such as rapid analysis times and low detection limits, are broadly applicable. da.gov.phub.edu For instance, a validated UHPLC method for histamine can achieve a limit of detection of 2.7 µg/g and a limit of quantification of 8.3 µg/g, with analysis times as short as 6 minutes. da.gov.phnih.gov The combination of AQC derivatization with the power of UHPLC provides a robust platform for the rapid and sensitive quantification of amino acids and other amines in complex biological samples. nih.govnih.gov

Interactive Table: Performance Characteristics of a UHPLC Method for Histamine Analysis

| Parameter | Value | References |

| Limit of Detection (LOD) | 2.7 µg/g | da.gov.ph |

| Limit of Quantification (LOQ) | 8.3 µg/g | da.gov.ph |

| Analysis Run Time | ~6 minutes | nih.gov |

| Recovery | >89% | da.gov.ph |

| Precision (RSD) | <8.46% | da.gov.ph |

Application as Internal Standards in Quantitative Analytical Methods (e.g., Serum Nicotine (B1678760) and Cotinine)

6-Aminoquinoline itself has been utilized as an internal standard in quantitative analytical methods. sigmaaldrich.com For example, it has been successfully employed in the simultaneous determination of serum nicotine and its primary metabolite, cotinine, using HPLC with fluorometric detection coupled with a post-column ultraviolet-photoirradiation system. sigmaaldrich.com The use of an internal standard is crucial in quantitative analysis to correct for variations in sample preparation, injection volume, and instrument response. The chemical properties of 6-aminoquinoline make it a suitable internal standard in this specific application, likely due to its structural similarity to the analytes of interest and its fluorescent properties. sigmaaldrich.com In the broader context of amino acid analysis using AQC derivatization, other compounds such as alpha-aminobutyric acid (ABU), norvaline, and sarcosine (B1681465) are commonly recommended as internal standards. researchgate.net

Spectrofluorimetric Detection in Analytical Assays

The fluorescent nature of AQC-derivatized compounds is the key to the high sensitivity of these analytical methods. Proper optimization of spectrofluorimetric parameters is essential for achieving the best results.

Optimized Excitation and Emission Parameters for Selective Fluorescence Detection

The fluorescence of AQC-derivatized amino acids is selectively detected at specific excitation and emission wavelengths. For AQC derivatives, an excitation wavelength of 250 nm and an emission wavelength of 395 nm have been found to be effective. nih.gov This allows for the direct injection of the reaction mixture with minimal interference from the major fluorescent by-product, 6-aminoquinoline. nih.gov

In other applications, such as the analysis of glycans labeled with 6-aminoquinoline (6-AQ), different optimal wavelengths have been identified. For 6-AQ conjugated to glycan standards, the optimal excitation and emission wavelengths were determined to be 355 nm and 440 nm, respectively. nih.gov It is crucial to experimentally determine the optimal excitation and emission wavelengths for each specific application to maximize signal intensity and minimize background noise.

Interactive Table: Optimized Excitation and Emission Wavelengths for 6-Aminoquinoline Derivatives

| Derivative | Excitation (λex) | Emission (λem) | References |

| AQC-Amino Acids | 250 nm | 395 nm | nih.gov |

| 6-AQ-Glycans | 355 nm | 440 nm | nih.gov |

Mitigation of Reagent By-product Interference in Fluorescent Detection

A potential challenge in derivatization reactions is the interference from reagent by-products. In the AQC method, the primary fluorescent by-product is 6-aminoquinoline (AMQ), which is formed from the hydrolysis of excess reagent. waters.com However, under optimized chromatographic and detection conditions, this by-product does not significantly interfere with the separation and quantification of the derivatized amino acids. nih.govwaters.com

The selective fluorescence detection parameters, specifically the choice of excitation and emission wavelengths, play a crucial role in minimizing the impact of AMQ. nih.gov By setting the detector to the optimal wavelengths for the AQC-amino acid derivatives, the signal from the AMQ by-product is effectively discriminated against. nih.gov Furthermore, the chromatographic separation itself is designed to resolve the derivatized amino acids from the reagent-related peaks. researchgate.net The reaction between AMQ and excess AQC to form a bis urea also contributes to reducing potential interference from the primary by-product. waters.com

Method Development and Validation for Aminoquinoline-Based Assays

Method development for assays involving 6-aminoquinoline-based derivatization is a meticulous process aimed at achieving optimal performance for chromatographic analysis, typically high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). The validation of these methods ensures that the analytical results are reproducible, linear, and unaffected by the sample matrix.

The efficiency of the derivatization reaction between AQC and amino acids is highly dependent on the chemical environment, particularly pH and the concentration of the reagent.

pH: The derivatization reaction demonstrates excellent yields across a basic pH range. nih.gov Studies have confirmed that the reaction proceeds effectively within a pH range of 8.2 to 10.0. nih.gov Further investigations have explored different buffering systems, such as borate (B1201080) buffer and an alternative 50 mM ammonium (B1175870) acetate (B1210297) buffer. Research using the ammonium acetate buffer system showed that a pH of 9.3 was effective for AQC adduct formation, and no significant differences in results were observed when the pH was increased to 10.3. nih.gov This flexibility in pH allows for the adaptation of the method to various sample types and analytical platforms, such as liquid chromatography-mass spectrometry (LC-MS), where buffer composition is critical. nih.gov

Reagent Excess: To ensure the complete derivatization of all target analytes, an excess of the AQC reagent is required. Research indicates that maximal derivatization yields are achieved when the AQC is present in a molar excess of approximately three times or greater relative to the total amino acid concentration. nih.gov This ensures that the reaction is driven to completion, even for low-concentration analytes in a complex mixture.

A critical aspect of method validation is to quantify the performance of the derivatization and analysis in terms of its yield, consistency, and response across a range of concentrations.

Derivatization Yield and Stability: The reaction of AQC with primary and secondary amino acids is a rapid, one-step process that produces stable, highly fluorescent urea derivatives. nih.govnih.gov The resulting adducts are remarkably stable, showing no significant degradation or loss in fluorescence response after being stored for one week at room temperature, making AQC an ideal reagent for pre-column derivatization in automated analytical workflows. nih.gov Some studies have reported derivatization efficiencies higher than 50% for amines. nih.gov

Reproducibility: The reproducibility of the derivatization and subsequent analysis is a key indicator of method reliability. Assays using AQC demonstrate high reproducibility. In UPLC-ESI-MS/MS analysis of AQC-derivatized isotopically labeled amino acids, the relative standard deviation (RSD) of the peak area across nine replicates was below 9%, indicating a highly reproducible derivatization reaction. mdpi.com For quantitative analyses of various samples, average percent relative standard deviations are consistently in the 1-2% range. nih.gov A robust UPLC-MS/MS method for 33 amino compounds showed excellent intra- and interday precision, with coefficients of variation (CVs) ranging from 0.91% to 16.9%. acs.org

Linearity: The analytical method must demonstrate a linear response to increasing concentrations of the analyte. AQC-based derivatization methods exhibit excellent linearity over a broad dynamic range. For hydrolysate amino acids, excellent response linearity has been demonstrated over a concentration range of 2.5 to 200 µM. nih.gov Other studies have confirmed strong linearity with correlation coefficients (r) for calibration graphs being equal to or greater than 0.9999 at concentrations between 25 and 500 µM. researchgate.net A validated UPLC-MS/MS assay showed a wide linear range for 33 amino compounds, from 2 µM up to 800 µM. acs.org

Table 1: Linearity of AQC-Derivatized Amino Acid Analysis

| Parameter | Concentration Range | Correlation Coefficient (r) | Reference |

| Hydrolysate Amino Acids | 2.5 - 200 µM | Not specified, but described as "excellent" | nih.gov |

| 17 Amino Acids | 25 - 500 µM | ≥ 0.9999 | researchgate.net |

| 33 Amino Compounds | 2 - 800 µM | Not specified, but validated | acs.org |

Table 2: Reproducibility of AQC Derivatization and Analysis

| Parameter | Analyte | Result | Reference |

| Peak Area RSD | Isotopically Labeled Amino Acids | < 9% (n=9) | mdpi.com |

| Quantification RSD | Various Amino Acids | 1 - 2% | nih.gov |

| Interday Precision (%CV) | 33 Amino Compounds | 2.12 - 15.9% | acs.org |

Biological and other complex samples often contain high concentrations of salts, detergents, and other molecules that can interfere with derivatization reactions or chromatographic analysis.

Buffer Salts and Detergents: The AQC derivatization reaction is notably robust and shows extreme tolerance to common laboratory reagents. Studies have reported no discernible decrease in reaction yield in the presence of common buffer salts and detergents, provided the samples are well-buffered to maintain the optimal pH. nih.gov This makes the method highly suitable for the direct analysis of complex samples such as protein hydrolysates, intravenous solutions, and hydrolyzed feed grains without extensive cleanup. nih.govnih.gov

Matrix Effects in LC-MS: While the derivatization reaction itself is tolerant to many matrix components, these components can still affect detection, particularly when using mass spectrometry. When investigating the effect of ammonium acetate buffer concentration on a UPLC-ESI-MS/MS analysis, researchers found that while derivatization was successful at concentrations up to 500 mM, higher buffer concentrations led to a decrease in ion intensity. nih.govmdpi.com This was attributed to the accumulation of salt deposits on the sample cone of the mass spectrometer, which suppresses the signal, rather than an inhibition of the chemical derivatization. nih.govmdpi.com Despite this, analyses of complex matrices like food and feed samples have shown that salts cause only very slight interference with the derivatization yields of amino acids. researchgate.net

Interdisciplinary Research Directions and Future Outlook

Integration with Computational Biology and Structure-Activity Relationship (SAR) Studies

Computational biology and Structure-Activity Relationship (SAR) studies are pivotal in deciphering the therapeutic potential of quinoline (B57606) derivatives. For the broader class of aminoquinolines, these studies have been instrumental in understanding their mechanism of action and in the rational design of new, more effective compounds. nih.govresearchgate.net While specific in-depth computational studies on 6-aminoquinoline (B144246) dihydrochloride (B599025) are not extensively documented in publicly available research, the principles derived from related aminoquinoline compounds offer significant insights.

SAR studies on quinoline derivatives have established key structural features that influence their biological activity. For instance, in the context of antimalarial research, the position of the amino group on the quinoline ring is critical. who.int While 4-aminoquinolines have been the most studied, research on 6-aminoquinolone derivatives has shown that the presence of an amino group at the C-6 position can be effective for enhancing antibacterial activity, particularly against Gram-positive bacteria. nih.gov

Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are employed to predict the biological activity of novel compounds and to understand their interactions with molecular targets. nih.gov For example, a QSAR study on 2,4-disubstituted 6-fluoroquinolines was conducted to design new analogs with high antiplasmodial potency. nih.gov Such in silico techniques can be applied to 6-aminoquinoline derivatives to explore their potential against a range of diseases.

The general trend for substituents at the C6 position of the quinoline ring in terms of improving antiplasmodial potency has been observed to follow the order of H < OMe < F < Cl. nih.gov Furthermore, SAR studies on quinoline-imidazole hybrids have indicated that the presence of a bromine atom at the C-6 position is an essential moiety for improving antimalarial activity. rsc.org These findings highlight the importance of the C-6 position for substituent placement to modulate biological activity.

| Compound Class | Key SAR Findings | Research Focus | Reference |

|---|---|---|---|

| 6-Aminoquino-lones | The coupled presence of a methyl group at the C-8 position with an amino group at C-6 enhances antibacterial activity against Gram-positive bacteria. | Antibacterial Agents | nih.gov |

| Styrylquinolines | Substituents at the C6 position influence antiplasmodial potency, with the trend being H < OMe < F < Cl. | Antimalarial Agents | nih.gov |

| Quinoline-imidazole hybrids | A bromine substituent at the C-6 position is crucial for enhancing antimalarial activity. | Antimalarial Agents | rsc.org |

| 2,4-disubstituted 6-fluoroquinolines | QSAR models can be built to relate antiplasmodium activity to the physicochemical properties of the compounds. | Antimalarial Agents | nih.gov |

Emerging Applications in Chemical Probes and Biosensors

The inherent fluorescent properties of the quinoline scaffold have positioned 6-aminoquinoline and its derivatives as valuable tools in the development of chemical probes and biosensors. These tools are designed to detect and quantify specific analytes, such as metal ions, with high sensitivity and selectivity. nih.govnih.gov

Derivatives of 6-aminoquinoline have been successfully utilized as fluorescent chemosensors. For example, a sensor based on an aminoquinoline platform was synthesized and demonstrated high selectivity in sensing lead(II) and aluminum(III) ions, with significant fluorescence enhancement upon complexation. nih.gov This enhancement is attributed to the prevention of photoinduced electron transfer. Such probes have practical applications in live cell imaging to monitor the intracellular distribution of these metal ions. nih.gov

Another derivative, 6-Aminoquinoline-N-hydroxy-succinimidyl carbamate (B1207046), serves as a derivatization reagent for the analysis of amino acids and proteins by high-performance liquid chromatography (HPLC) with fluorescence detection. This reagent reacts with primary and secondary amino acids to produce highly fluorescent derivatives that can be detected at the picomole level.

The design of biosensors often involves integrating a biological recognition element with a signal transducer. nih.govresearchgate.net While the direct application of 6-aminoquinoline dihydrochloride in complex genetically encoded biosensors is an area for future exploration, its derivatives are already making an impact as small molecule fluorescent probes. The development of these probes is a crucial step towards creating more sophisticated biosensing systems for a variety of applications, from environmental monitoring to medical diagnostics. nih.gov

| 6-Aminoquinoline Derivative | Application | Detected Analyte | Detection Principle | Reference |

|---|---|---|---|---|

| 5-((anthracen-9-ylmethylene) amino)quinolin-10-ol (ANQ) | Fluorescent Sensor | Pb(2+) and Al(3+) ions | Fluorescence enhancement upon complexation | nih.gov |

| 6-Aminoquinoline-N-hydroxy-succinimidyl carbamate | Derivatization Reagent | Amino acids, proteins | Formation of fluorescent derivatives |

Challenges and Opportunities in Advanced Aminoquinoline Research

Despite the therapeutic potential of aminoquinolines, several challenges remain in the development of new drugs based on this scaffold. A primary concern is the potential for toxicity. nih.gov For the broader class of aminoquinolines, issues such as drug resistance have also emerged, particularly in the context of antimalarial therapies. nih.govresearchgate.net

A significant opportunity in advanced aminoquinoline research lies in the structural re-engineering of the quinoline scaffold to design novel candidates with improved efficacy and reduced toxicity. nih.gov This involves exploring different substitution patterns and functional group modifications to overcome existing limitations. The low cost and ready availability of aminoquinolines make them attractive starting points for drug repurposing and development. nih.gov

The development of new synthetic methodologies that allow for precise control over the substitution pattern of the quinoline ring is crucial for advancing this field. Furthermore, a deeper understanding of the mechanism of action of different aminoquinoline derivatives against various diseases will open up new therapeutic avenues. who.int

Future Trajectories in Synthetic and Methodological Advancements

The future of 6-aminoquinoline research is intrinsically linked to advancements in synthetic organic chemistry. The development of more efficient and versatile synthetic routes to access a wide range of 6-aminoquinoline derivatives is a key area of focus. Classical methods for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, are continually being refined and adapted. rsc.org

Modern synthetic strategies, including transition-metal-catalyzed cross-coupling reactions, offer powerful tools for the functionalization of the quinoline core. These methods allow for the introduction of a diverse array of substituents at specific positions, facilitating the generation of large libraries of compounds for biological screening. For example, rhodium-catalyzed hydroamidation has been presented as an efficient method for synthesizing β-amino acids from alkenyl carboxylic acids, demonstrating the power of modern catalysis in creating valuable nitrogen-containing molecules. acs.org

Future synthetic efforts will likely focus on developing more sustainable and atom-economical processes. This includes the use of greener solvents, catalysts, and reagents. The integration of flow chemistry and automated synthesis platforms could also accelerate the discovery and optimization of new 6-aminoquinoline-based therapeutic agents.

常见问题

Basic Research Questions

Q. What are the key considerations in synthesizing 6-Aminoquinoline dihydrochloride?

- Methodological Answer : The synthesis involves converting 6-aminoquinoline to an isocyanate intermediate using triphosgene under controlled conditions (0°C to reflux in toluene). Subsequent coupling with phenolic anions and deprotection steps (e.g., TBAF-mediated removal of TBDMS groups) require careful monitoring due to compound instability. Purification challenges arise from silica interaction and polar solvent requirements; crystallization (e.g., from H₂O/acetonitrile/acetic acid mixtures) is preferred over chromatography for unstable intermediates .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Confirm λₘₐₓ (e.g., ~343 nm) to align with structural analogs like amodiaquine dihydrochloride .

- HPLC : Use reverse-phase columns with mobile phases optimized to minimize degradation (e.g., acidic buffers). Retention time consistency and impurity profiling (e.g., residual 6-aminoquinoline) are critical .

- NMR : Deuterium oxide (D₂O) is suitable for structural confirmation, focusing on aromatic proton shifts and chloride counterion integration .

Q. What is the significance of the dihydrochloride form in this compound?

- Methodological Answer : The dihydrochloride salt improves solubility in polar solvents (e.g., water or methanol) and enhances stability during storage. The 2:1 stoichiometry (base:HCl) influences crystallization behavior and bioavailability in pharmacological studies. Comparative studies with monohydrochloride analogs can clarify solubility-stability trade-offs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity assessments of this compound across analytical methods?

- Methodological Answer : Cross-validate results using complementary techniques:

- HPLC vs. NMR : Degradation during HPLC analysis (e.g., hydrolysis releasing 6-aminoquinoline) may artificially inflate impurity levels. NMR in D₂O can confirm intact structure .

- Mass Spectrometry : Detect low-abundance degradation products (e.g., dehydrochlorinated species) missed by UV-based methods .

Q. What strategies optimize the stability of this compound in aqueous solutions?

- Methodological Answer :

- pH Control : Maintain acidic conditions (pH ≤ 4) to prevent dehydrochlorination.

- Lyophilization : Store as a lyophilized powder and reconstitute in degassed solvents to minimize oxidative degradation.

- Additives : Use stabilizers like ascorbic acid (0.1% w/v) to mitigate free radical-induced breakdown .

Q. How does the structural activity relationship (SAR) of this compound influence its pharmacological applications?

- Methodological Answer : The quinoline core and amino group enable intercalation with biomolecules (e.g., DNA or enzymes). The dihydrochloride form enhances ionic interactions with target sites (e.g., LSD1 inhibition analogs). SAR studies should compare halogenated derivatives (e.g., 7-chloro variants) for improved binding affinity and metabolic stability .

Q. What protocols mitigate toxicity risks when handling this compound in vitro?

- Methodological Answer :

- PPE : Use nitrile gloves and fume hoods to prevent dermal/airway exposure.

- Waste Management : Neutralize acidic waste with bicarbonate before disposal.

- Toxicity Screening : Prioritize Ames tests for mutagenicity and zebrafish models for acute toxicity, given limited mammalian data .

Notes

- Contradictions : highlights HPLC-detected impurities potentially arising from degradation during analysis, underscoring the need for multi-method validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。